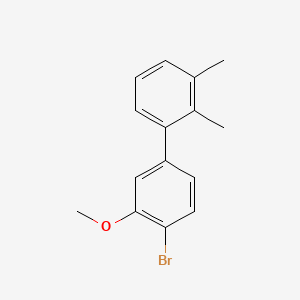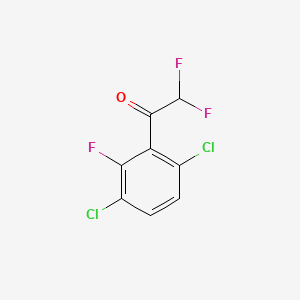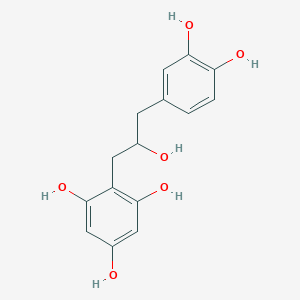
3-(3',4'-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol is a complex organic compound characterized by multiple hydroxyl groups attached to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 2,4,6-trihydroxyacetophenone under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
化学反応の分析
Types of Reactions
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, dyes, and other chemical products.
作用機序
The mechanism of action of 3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant activity.
類似化合物との比較
Similar Compounds
- 3,4-Dihydroxyphenylacetic acid
- 2,4,6-Trihydroxyacetophenone
- 3,4-Dihydroxybenzaldehyde
Uniqueness
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with significant potential in various scientific and industrial applications.
特性
分子式 |
C15H16O6 |
|---|---|
分子量 |
292.28 g/mol |
IUPAC名 |
2-[3-(3,4-dihydroxyphenyl)-2-hydroxypropyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C15H16O6/c16-9(3-8-1-2-12(18)15(21)4-8)5-11-13(19)6-10(17)7-14(11)20/h1-2,4,6-7,9,16-21H,3,5H2 |
InChIキー |
OFUFTNROAPAIQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(CC2=C(C=C(C=C2O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
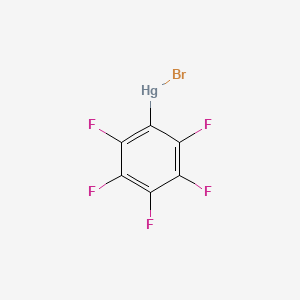

![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
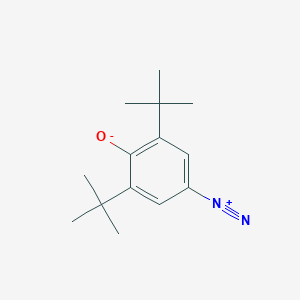
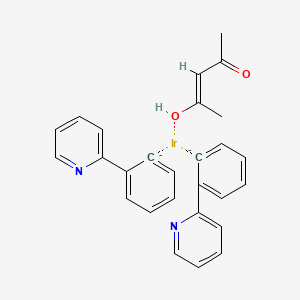
![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)

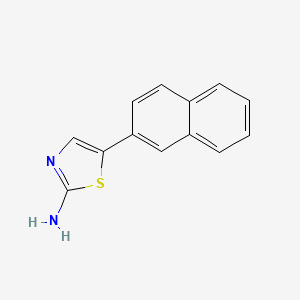
![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)

